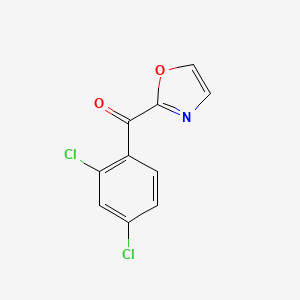

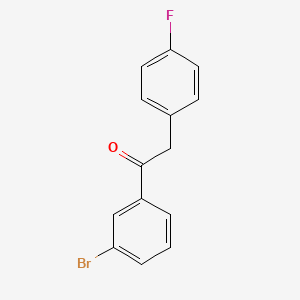

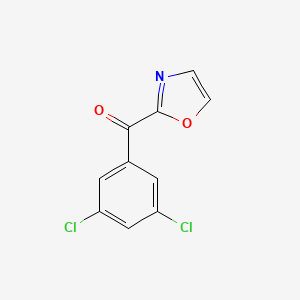

2-(3,5-二氯苯甲酰)恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

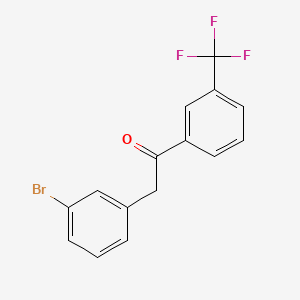

DCBO is synthesized by the reaction of 3,5-Dichlorobenzoic acid and oxazole in the presence of a condensing agent. There have been advances in synthetic strategies of benzoxazoles using 2-aminophenol as a precursor . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

The oxazole nucleus is a heterocyclic five-membered ring that contains two unsaturation points. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .

Chemical Reactions Analysis

Oxazole derivatives possess potent anticancer activity by inhibiting novel targets such as STAT3 and Gquadruplex . Oxazoles also inhibit tubulin protein to induce apoptosis in cancer cells . The chemistry of heterocyclic compounds is one of the most complex and intriguing branches of organic chemistry .

科学研究应用

配位化学

恶唑啉配体,包括 2-(3,5-二氯苯甲酰)恶唑这样的化合物,已广泛用于过渡金属催化的不对称有机合成中。这些配体在设计上具有多功能性,可以从容易获得的前体中直接合成,并且能够调节供体原子附近的拆向中心。它们在过渡金属配位化学中,特别是在固态和溶液中的结构表征中具有重要作用 (Gómez, Muller, & Rocamora, 1999)。

药物化学

恶唑化合物,包括 2-(3,5-二氯苯甲酰)恶唑,由于能够通过非共价相互作用与各种酶和受体结合而显示出多功能的生物活性。这些化合物作为各种疾病的药物一直被积极研究,显示出广泛的生物活性 (Zhang, Zhao, & Zhou, 2018)。

治疗潜力

恶唑衍生物,如 2-(3,5-二氯苯甲酰)恶唑,因其在医学应用中的广泛生物活性而受到关注。研究重点是合成各种恶唑衍生物并筛选它们的治疗潜力 (Kakkar & Narasimhan, 2019)。

抗癌研究

基于恶唑的化合物因其结构和化学多样性而成为抗癌研究的目标。2-(3,5-二氯苯甲酰)恶唑作为恶唑类的一部分,可能与不同的酶和受体相互作用,使其成为发现新型抗癌药物的潜在候选者 (Chiacchio 等人,2020)。

合成化学

2-(3,5-二氯苯甲酰)恶唑可用作合成化学中的前体或中间体。例如,它在光氧化等反应中的反应性和转化能力已被探索用于合成各种化学实体,包括大环内酯 (Wasserman, Gambale, & Pulwer, 1981)。

催化合成

该化合物还可在催化合成中得到应用,特别是在恶唑的形成中。它参与使用金催化和其他方法的反应,展示了其在有机合成中的多功能性 (Luo, Ji, Li, & Zhang, 2012)。

无过渡金属合成

在药物发现中,合成恶唑(如 2-(3,5-二氯苯甲酰)恶唑)的无过渡金属方法非常重要,因为某些过渡金属具有毒性、价格昂贵或稀缺。这种方法对于在药物开发中容易获得恶唑至关重要 (Ibrar 等人,2016)。

缓蚀

有趣的是,恶唑的衍生物已被研究其在缓蚀中的潜力。该应用展示了该化合物在生物和合成化学之外的多功能性 (Moretti, Guidi, & Fabris, 2013)。

作用机制

Target of Action

2-(3,5-Dichlorobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been extensively used in drug discovery . The primary target of this compound is transthyretin (TTR) . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol. It plays a crucial role in the transport and distribution of thyroid hormones in the body.

Mode of Action

It is known that oxazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .

Pharmacokinetics

For instance, 2-(3,5-Dichlorobenzoyl)oxazole has a molecular weight of 242.05 g/mol, which is within the range generally favorable for oral bioavailability.

安全和危害

According to the safety data sheet, 2-(3,5-Dichlorobenzoyl)oxazole is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in various manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents . Oxazole is a promising entity to develop new anticancer drugs .

属性

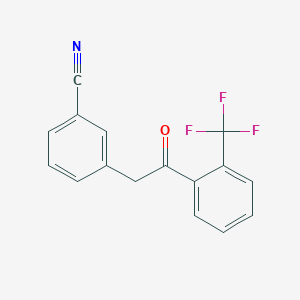

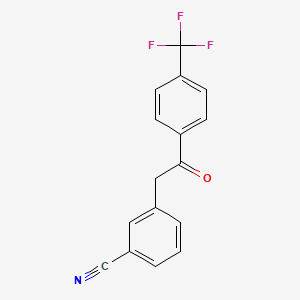

IUPAC Name |

(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALFWGLRGMSTDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

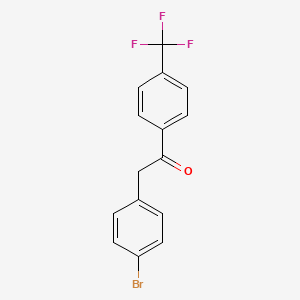

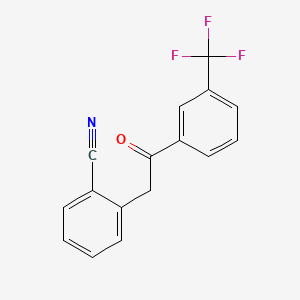

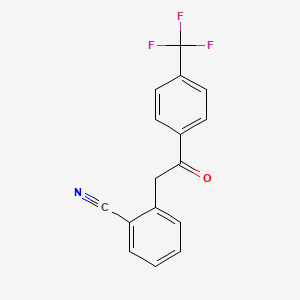

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642114 |

Source

|

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichlorobenzoyl)oxazole | |

CAS RN |

898784-28-6 |

Source

|

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。